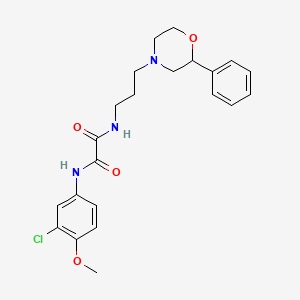![molecular formula C21H19N5O2 B2959137 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903160-84-8](/img/structure/B2959137.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzotriazole, a quinoline, and a pyrrolidine. Benzotriazole is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Pyrrolidine is an organic compound with the formula (CH2)4NH .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzotriazole and quinoline moieties are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions . The quinoline moiety can undergo electrophilic substitution at the carbon atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of nitrogen in the benzotriazole, quinoline, and pyrrolidine moieties could potentially result in basic properties .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone, has been studied, revealing nearly planar quinoline units and specific dihedral angles between the pyridine and benzene rings. This structural information is crucial for understanding the chemical behavior and potential applications of similar compounds in various fields, including medicinal chemistry and materials science A. Thiruvalluvar et al., 2007.
Catalytic Behavior in Polymerization
Research into the synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, including structures similar to the query compound, has shown significant catalytic activities towards ethylene reactivity, including oligomerization and polymerization. This highlights the potential use of such compounds in industrial polymer production processes Wen‐Hua Sun et al., 2007.
Chemoselective Synthesis
Multicomponent condensation reactions involving similar compounds have been optimized to achieve chemoselective synthesis of complex heterocycles. These reactions are valuable in the development of pharmaceuticals and agrochemicals due to their efficiency and selectivity V. A. Chebanov et al., 2008.
Biological Activities
Compounds with structures related to the query chemical have shown a range of biological activities. For example, certain derivatives have exhibited potent immunosuppressive and immunostimulatory effects, as well as significant cytotoxicity against various cancer cell lines, suggesting potential applications in the development of new immunotherapies and anticancer agents H. Abdel‐Aziz et al., 2011.
Antimicrobial Activity
The synthesis of 1,2,3-triazole derivatives containing structures akin to the query compound has led to the discovery of new antimicrobials. These compounds have been characterized and shown to possess significant activity against various microbial strains, highlighting their potential in addressing antibiotic resistance Bantwal Shivarama Holla et al., 2005.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-20(14-26-18-8-2-1-7-17(18)23-24-26)25-12-10-16(13-25)28-19-9-3-5-15-6-4-11-22-21(15)19/h1-9,11,16H,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRQCGSVVOORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2959056.png)



![Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B2959067.png)
![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)
![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B2959072.png)
![[1-(2-Methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2959073.png)
![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)
